1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride
Overview
Description
1-(1-Fluoro-4-methylcyclohexyl)methylpiperidin-4-amine dihydrochloride, also known as FMCP, is an organic compound derived from the amino acid piperidine. This compound has been studied for its potential uses in scientific research and lab experiments, and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Pharmaceutical Testing
This compound is utilized as a high-quality reference standard in pharmaceutical testing . It plays a crucial role in the development and quality control of pharmaceutical products by ensuring the consistency and accuracy of analytical methods used to assess the purity, potency, and safety of drugs.
Medicinal Chemistry
In medicinal chemistry, this chemical serves as a building block for the synthesis of potential therapeutic agents . Its structural features are valuable for creating new compounds with desired biological activities, such as receptor affinity or enzyme inhibition.
Pharmacology
The compound is involved in pharmacological research to study its effects on biological systems . It may be used to explore the pharmacodynamics and pharmacokinetics of new drugs, helping to understand how they interact with the body and their potential as treatments.
Biochemistry
In biochemistry, it’s used for studying enzyme-substrate interactions and other biochemical pathways . The compound can act as a substrate or inhibitor in enzymatic assays, aiding in the discovery of new enzymes or metabolic processes.
Organic Synthesis
As an intermediate in organic synthesis, this compound is employed in the preparation of more complex organic molecules . Its reactivity and functional groups make it a versatile precursor for various synthetic routes.
Analytical Chemistry
In analytical chemistry, it’s used as a standard for calibrating instruments and validating analytical methods . Its well-defined properties help in the accurate measurement of chemical substances in various samples.
Materials Science
This compound finds applications in materials science, particularly in the development of new materials with specific properties . It could be used to modify the surface chemistry of materials or incorporated into polymers to impart desired characteristics.
Chemical Research
It is a valuable reagent in chemical research for studying reaction mechanisms and developing new chemical syntheses . Researchers may use it to investigate its reactivity patterns and to design new chemical transformations.
properties
IUPAC Name |
1-[(1-fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25FN2.2ClH/c1-11-2-6-13(14,7-3-11)10-16-8-4-12(15)5-9-16;;/h11-12H,2-10,15H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUPYKYXKZENSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN2CCC(CC2)N)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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